N-(3-methylphenyl)-2-(trifluoromethyl)benzamide N-(3-methylphenyl)-2-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11011636
InChI: InChI=1S/C15H12F3NO/c1-10-5-4-6-11(9-10)19-14(20)12-7-2-3-8-13(12)15(16,17)18/h2-9H,1H3,(H,19,20)
SMILES: CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(F)(F)F
Molecular Formula: C15H12F3NO
Molecular Weight: 279.26 g/mol

N-(3-methylphenyl)-2-(trifluoromethyl)benzamide

CAS No.:

Cat. No.: VC11011636

Molecular Formula: C15H12F3NO

Molecular Weight: 279.26 g/mol

* For research use only. Not for human or veterinary use.

N-(3-methylphenyl)-2-(trifluoromethyl)benzamide -

Specification

Molecular Formula C15H12F3NO
Molecular Weight 279.26 g/mol
IUPAC Name N-(3-methylphenyl)-2-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C15H12F3NO/c1-10-5-4-6-11(9-10)19-14(20)12-7-2-3-8-13(12)15(16,17)18/h2-9H,1H3,(H,19,20)
Standard InChI Key XDLUMOKJWHWAKC-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(F)(F)F
Canonical SMILES CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N-(3-Methylphenyl)-2-(trifluoromethyl)benzamide is defined by its IUPAC name and canonical SMILES representation:

  • IUPAC Name: N-(3-methylphenyl)-2-(trifluoromethyl)benzamide

  • SMILES: CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(F)(F)F\text{CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(F)(F)F}.

The trifluoromethyl (CF3-\text{CF}_3) group at the ortho position of the benzoyl moiety enhances the compound’s lipophilicity and metabolic stability, traits valuable in drug design . The 3-methylphenyl group contributes steric bulk, potentially influencing binding interactions in biological systems.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC15H12F3NO\text{C}_{15}\text{H}_{12}\text{F}_{3}\text{NO}
Molecular Weight279.26 g/mol
PubChem CID846758
XLogP3-AA (Lipophilicity)4.2 (predicted)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (amide O, three F atoms)

Synthesis and Manufacturing

Conventional Coupling Methods

The most widely reported synthesis involves coupling 2-(trifluoromethyl)benzoic acid with 3-methylaniline using carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF), typically at room temperature.

Mechanism:

  • Activation of the carboxylic acid to an reactive O-acylisourea intermediate.

  • Nucleophilic attack by the amine, forming the amide bond.

  • Byproduct (urea derivative) removal via filtration or extraction.

This method yields the product in moderate to high purity, though scalability is limited by the cost of coupling agents.

Alternative Patent Synthesis

A 2021 Chinese patent (CN113698315A) describes a novel route starting from 2,3-dichlorotrifluorotoluene, which undergoes sequential fluorination, cyano substitution, hydrogenation, and hydrolysis . Key advantages include:

Table 2: Comparison of Synthesis Methods

ParameterCarbodiimide MethodPatent Route
Starting Material2-(Trifluoromethyl)benzoic acid2,3-Dichlorotrifluorotoluene
SolventDCM/DMFDimethyl sulfoxide (DMSO)
CatalystDCC/EDCNone
YieldNot reported67%
ScalabilityLimited by reagent costIndustrial-scale feasible

Future Directions

Further studies should prioritize:

  • Pharmacokinetic Profiling: Assess absorption, distribution, and metabolism in preclinical models.

  • Structure-Activity Relationships (SAR): Modify the methylphenyl or trifluoromethyl groups to optimize bioactivity.

  • Industrial Scaling: Validate the patent synthesis route for commercial production .

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